2,5-Dimethylchroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

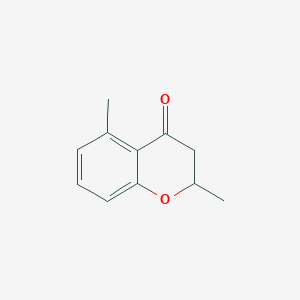

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUMQFDXKKRKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical and spectroscopic data for the characterization of the final product. The information is structured to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Introduction

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties have made them attractive scaffolds for the development of new therapeutic agents. The substituent pattern on the chroman-4-one ring system plays a crucial role in determining its biological activity. This guide focuses specifically on this compound, providing a detailed account of its synthesis and a thorough analysis of its structural and spectroscopic properties.

Synthesis of this compound

The most plausible and widely employed method for the synthesis of 2-substituted chroman-4-ones is the intramolecular Michael addition of a chalcone precursor. This approach involves a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by cyclization.

Proposed Synthetic Pathway:

The synthesis of this compound can be achieved by the reaction of 2'-hydroxy-5'-methylacetophenone with acetaldehyde in the presence of a base, leading to the formation of an intermediate chalcone, which then undergoes intramolecular cyclization.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a proposed method based on established procedures for the synthesis of analogous chroman-4-ones.

Materials:

-

2'-hydroxy-5'-methylacetophenone

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Chalcone Formation and Cyclization:

-

In a round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Cool the mixture in an ice bath and add acetaldehyde (1.1-1.5 equivalents) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, neutralize the mixture with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Expected to be a solid or oil |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | d | 1H | H-6 |

| ~7.2 - 7.3 | dd | 1H | H-7 |

| ~6.9 - 7.0 | d | 1H | H-8 |

| ~4.5 - 4.6 | m | 1H | H-2 |

| ~2.8 - 2.9 | dd | 1H | H-3a |

| ~2.6 - 2.7 | dd | 1H | H-3b |

| ~2.3 - 2.4 | s | 3H | 5-CH₃ |

| ~1.5 - 1.6 | d | 3H | 2-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 - 193 | C-4 (C=O) |

| ~160 - 161 | C-8a |

| ~136 - 137 | C-6 |

| ~128 - 129 | C-5 |

| ~126 - 127 | C-7 |

| ~121 - 122 | C-4a |

| ~117 - 118 | C-8 |

| ~75 - 76 | C-2 |

| ~45 - 46 | C-3 |

| ~20 - 21 | 5-CH₃ |

| ~20 - 21 | 2-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 - 1690 | C=O (ketone) stretching |

| ~1600, ~1470 | C=C (aromatic) stretching |

| ~1250 - 1300 | C-O (ether) stretching |

| ~2850 - 3000 | C-H (aliphatic) stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 176 | [M]⁺ (Molecular ion) |

| 161 | [M - CH₃]⁺ |

| 133 | [M - CH₃ - CO]⁺ |

| 121 | Retro-Diels-Alder fragmentation |

Experimental Workflow and Logic

The synthesis and characterization process follows a logical workflow designed to ensure the successful preparation and verification of the target compound.

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data offer a reliable reference for the structural elucidation of the target molecule. This information is intended to facilitate the work of researchers in academic and industrial settings who are exploring the potential of chroman-4-one derivatives in drug discovery and development. Further experimental validation of the proposed protocols and spectral data is encouraged.

Unveiling 2,5-Dimethylchroman-4-one: A Technical Guide to Its Synthesis and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone family. While the chroman-4-one scaffold is prevalent in a variety of natural products exhibiting significant biological activities, extensive literature searches have not identified this compound as a naturally occurring compound. This technical guide consolidates the current understanding of this molecule, focusing on a proposed synthetic pathway, its physicochemical properties, and the potential for biological activity based on related structures. The absence of known natural sources underscores the importance of chemical synthesis for obtaining this compound for further research and development.

Natural Sources and Isolation

Comprehensive searches of scientific databases and literature have yielded no evidence of this compound being isolated from natural sources such as plants, fungi, or bacteria. The chroman-4-one core structure is a common motif in a wide array of natural products, many of which possess interesting pharmacological properties.[1] However, the specific 2,5-dimethyl substitution pattern has not been reported in any naturally derived chromanone to date. This indicates that access to this compound for research purposes is currently reliant on synthetic chemistry.

Proposed Synthesis of this compound

Given the absence of natural sources, the synthesis of this compound is of primary importance for its investigation. Based on established methods for the synthesis of substituted chroman-4-ones, a plausible and efficient route involves the intramolecular oxa-Michael addition reaction. A general and widely applicable method is the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde or ketone.

A proposed synthetic protocol for this compound is detailed below. This method is adapted from general procedures for the synthesis of 2-alkyl-chroman-4-ones.[2]

Experimental Protocol: Synthesis via Intramolecular Oxa-Michael Addition

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Acetone

-

Pyrrolidine (or another suitable base like Diisopropylamine - DIPA)

-

Toluene (or Ethanol for microwave-assisted synthesis)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Brine (saturated aqueous sodium chloride solution)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and heptane (or hexane) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in toluene.

-

Addition of Reagents: Add an excess of acetone (e.g., 10 equivalents) and pyrrolidine (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, 10% NaOH solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to afford pure this compound.

Note: Microwave-assisted synthesis can be an alternative to conventional heating, potentially reducing reaction times and improving yields. In this case, ethanol can be used as the solvent, and the mixture is heated in a microwave reactor at a specified temperature and time.[2]

Proposed Synthesis Workflow

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 69687-87-2 | [3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |

| Molecular Weight | 176.21 g/mol | [1] |

| Boiling Point | 305.3 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/mL | [1] |

Spectroscopic Data:

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of chroman-4-ones is known for a wide range of pharmacological effects. Many synthetic and naturally occurring chromanones exhibit anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

For example, various substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases.[2] Other derivatives have shown cytotoxic activity against various cancer cell lines.[5]

The structural similarity of this compound to these bioactive molecules suggests that it could be a valuable candidate for biological screening programs. Its synthesis would enable the exploration of its potential as a therapeutic agent.

The following diagram illustrates a general logical relationship for the investigation of novel chroman-4-one derivatives like this compound.

Conclusion

This compound is a synthetic compound with potential for biological activity, although it has not been reported from natural sources. The synthetic route via intramolecular oxa-Michael addition provides a reliable method for its preparation. Further research into the biological properties of this molecule is warranted, given the diverse activities of other members of the chroman-4-one family. This technical guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound for potential applications in drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,5-Dimethylchroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylchroman-4-one, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on predicted values derived from established spectroscopic principles and data from closely related analogs. The information herein serves as a valuable resource for the identification, characterization, and further investigation of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects in similar chromanone systems and established fragmentation patterns of ketones.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 (predicted) | d | 1H | H-6 |

| ~6.9 (predicted) | d | 1H | H-8 |

| ~6.8 (predicted) | t | 1H | H-7 |

| ~4.5 (predicted) | q | 1H | H-2 |

| ~2.8-2.6 (predicted) | m | 2H | H-3 |

| ~2.3 (predicted) | s | 3H | 5-CH₃ |

| ~1.5 (predicted) | d | 3H | 2-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 (predicted) | C-4 (C=O) |

| ~161 (predicted) | C-8a |

| ~136 (predicted) | C-6 |

| ~128 (predicted) | C-5 |

| ~121 (predicted) | C-4a |

| ~118 (predicted) | C-8 |

| ~117 (predicted) | C-7 |

| ~78 (predicted) | C-2 |

| ~45 (predicted) | C-3 |

| ~21 (predicted) | 2-CH₃ |

| ~15 (predicted) | 5-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 (predicted) | Medium | Aromatic C-H Stretch |

| ~2970 (predicted) | Medium | Aliphatic C-H Stretch |

| ~1680 (predicted) | Strong | C=O Stretch (Ketone) |

| ~1600, 1470 (predicted) | Medium-Strong | Aromatic C=C Stretch |

| ~1250 (predicted) | Strong | Aryl-O-Alkyl Ether C-O Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | High | [M - CH₃]⁺ |

| 133 | High | [M - C₃H₇]⁺ (from cleavage of the heterocyclic ring) |

| 121 | High | [C₈H₉O]⁺ (from Retro-Diels-Alder reaction) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is typically set to 12 ppm, with a relaxation delay of 1 second and an acquisition time of 4 seconds. For ¹³C NMR, a spectral width of 240 ppm is used, with a relaxation delay of 2 seconds and an acquisition time of 1 second. Proton-decoupled spectra are typically acquired for ¹³C NMR to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent like dichloromethane, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS). Electron ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Physical and chemical properties of 2,5-Dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. Chromanones are prevalent scaffolds in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its synthesis and biological significance. Due to the limited specific data on this particular isomer, information from closely related analogs, particularly 2,6-dimethylchroman-4-one, is included for comparative purposes where relevant. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. While some experimental data is available, certain properties are predicted or inferred from closely related structures due to a lack of specific experimental reports.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [Arkivoc, 2001, (xi), 74-79] |

| Molecular Weight | 176.21 g/mol | [Arkivoc, 2001, (xi), 74-79] |

| CAS Number | 69687-87-2 | N/A |

| Appearance | Crystalline solid (for the 2,6-isomer) | [Arkivoc, 2001, (xi), 74-79] |

| Melting Point | Not available | |

| Boiling Point | 305.3 ± 42.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.1 ± 0.1 g/mL (Predicted) | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate. | General chemical principles |

Spectral Data

Table 2.1: ¹H NMR Spectral Data of (S)-2,6-dimethylchroman-4-one (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | H-5 |

| 7.26 | d, J = 8.5 Hz | 1H | H-7 |

| 6.84 | d, J = 8.5 Hz | 1H | H-8 |

| 4.50-4.56 | m | 1H | H-2 |

| 2.62-2.65 | m | 2H | H-3 |

| 2.28 | s | 3H | 6-CH₃ |

| 1.48 | d, J = 6 Hz | 3H | 2-CH₃ |

Source: Arkivoc, 2001, (xi), 74-79

Table 2.2: ¹³C NMR Spectral Data of (S)-2,6-dimethylchroman-4-one (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.66 | C-4 |

| 159.69 | C-8a |

| 136.97 | C-6 |

| 130.53 | C-5 |

| 126.43 | C-7 |

| 120.34 | C-4a |

| 117.58 | C-8 |

| 74.15 | C-2 |

| 44.57 | C-3 |

| 20.91 | 6-CH₃ |

| 20.31 | 2-CH₃ |

Source: Arkivoc, 2001, (xi), 74-79

Table 2.3: IR Spectral Data of (S)-2,6-dimethylchroman-4-one

| Wavenumber (cm⁻¹) | Interpretation |

| 1682 | C=O (carbonyl) stretch |

| 1621, 1576 | Aromatic C=C stretch |

Source: Arkivoc, 2001, (xi), 74-79

Synthesis of Chroman-4-ones

A general and efficient method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. This can be effectively carried out using microwave irradiation.

A specific asymmetric synthesis for (S)-2,6-dimethylchroman-4-one has been described, which could likely be adapted for the synthesis of this compound by using the appropriate starting materials. The key step in this reported synthesis is an intramolecular Mitsunobu cyclization.

Experimental Workflow for the Asymmetric Synthesis of (S)-2,6-Dimethylchroman-4-one

Detailed Methodologies:

-

Step 1: Weinreb Amide Formation: Commercially available ethyl (R)-3-hydroxybutyrate is first protected as its tert-butyldimethylsilyl (TBS) ether. This is achieved by reacting it with TBSCl in the presence of imidazole. The resulting protected ester is then converted to the corresponding Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and trimethylaluminum. [Arkivoc, 2001, (xi), 74-79]

-

Step 2: Ketone Formation: The Weinreb amide is treated with the lithium salt of 2-bromo-4-methylphenol (prepared by reacting 2-bromo-4-methylphenol with n-butyllithium) to yield the desired ketone. [Arkivoc, 2001, (xi), 74-79]

-

Step 3: Deprotection: The TBS protecting group is removed from the ketone using a mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) in a mixture of THF and water to afford the corresponding alcohol. [Arkivoc, 2001, (xi), 74-79]

-

Step 4: Intramolecular Mitsunobu Cyclization: The final step involves an intramolecular cyclization of the alcohol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to yield (S)-2,6-dimethylchroman-4-one. [Arkivoc, 2001, (xi), 74-79]

Biological Activities and Potential Applications

While specific biological studies on this compound are limited, the broader class of chroman-4-ones has been extensively investigated and shown to possess a wide range of pharmacological activities. These findings suggest potential areas of investigation for this compound.

4.1. Antimicrobial Activity

Chroman-4-one derivatives have demonstrated significant antibacterial and antifungal properties. [Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives, 2025] Studies on various substituted chromanones have shown activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. [Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives, 2025] The antimicrobial potential of these compounds makes them interesting candidates for the development of new anti-infective agents.

4.2. Cytotoxic and Anti-Cancer Activity

The chromanone scaffold is a constituent of many natural products with known cytotoxic and anti-cancer properties. [Chromanone derivatives: Evaluating selective anticancer activity across human cell lines, 2025] Synthetic chromanone derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). [Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells, N.D.] Some of these compounds have been shown to induce apoptosis in cancer cells. [Chromanone derivatives: Evaluating selective anticancer activity across human cell lines, 2025] The mechanism of action for some chromanones as anti-cancer agents involves the inhibition of enzymes like SIRT2, which leads to the hyperacetylation of α-tubulin and subsequent inhibition of tumor growth. [Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells, N.D.]

4.3. Anti-inflammatory Activity

Chromanones have been investigated for their anti-inflammatory effects. [Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms, 2019] The anti-inflammatory mechanism of some chromone derivatives involves the inhibition of pro-inflammatory mediators. For instance, some chromones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. [Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms, 2019] The inhibition of signaling pathways such as the p38α mitogen-activated protein kinase (MAPK) cascade has been identified as a mechanism for the anti-inflammatory action of certain chromen-4-one derivatives. [Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses, N.D.]

Signaling Pathway: Potential Anti-inflammatory Mechanism of Chromanone Derivatives

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this isomer is currently sparse, the known biological activities of related chromanones, including antimicrobial, cytotoxic, and anti-inflammatory effects, provide a strong rationale for further investigation. The synthetic route to the closely related 2,6-isomer offers a viable starting point for the preparation of this compound to enable detailed biological evaluation. This technical guide consolidates the available information and highlights the areas where further research is needed to fully elucidate the chemical and biological profile of this promising compound. Future studies should focus on obtaining precise physicochemical data, detailed spectral characterization, and a thorough investigation of its pharmacological properties and mechanisms of action.

Biological activity of novel chroman-4-one scaffolds

An In-depth Technical Guide on the Biological Activity of Novel Chroman-4-One Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1][2][3] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring, a feature that distinguishes it from chromones by the absence of a C2-C3 double bond, leading to significant variations in biological effects.[2][4][5] This technical guide provides a comprehensive overview of the recent advancements in the biological activities of novel chroman-4-one scaffolds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.

Biological Activities of Chroman-4-One Scaffolds

The versatility of the chroman-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[1][2] Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in various therapeutic areas.

Anticancer Activity

Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting antiproliferative effects against various cancer cell lines.[6][7][8][9]

A notable mechanism of action for some chroman-4-one derivatives is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[8][10] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[10] Studies have shown that certain 2-alkyl-substituted chroman-4-ones are potent and selective SIRT2 inhibitors with IC50 values in the low micromolar range.[10][11] These compounds have demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating with their SIRT2 inhibition potency.[8][11] Furthermore, some 3-benzylidene chroman-4-one analogs have been shown to induce apoptosis and increase the sub-G0/G1 cell cycle populations in MCF-7 cells.[9]

Below is a summary of the reported anticancer activities of selected chroman-4-one derivatives.

Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-ones | 60 Human Tumor Cell Lines | GI50 | Varies | [6][7] |

| 2-Alkyl-chroman-4-ones | MCF-7 (Breast), A549 (Lung) | IC50 (SIRT2 Inhibition) | Low µM | [8][11] |

| 3-Benzylidene chroman-4-one analogs (47e, 50e, 52e, 57e, 61e) | MCF-7 (Breast) | Antiproliferative | Effective | [9] |

| Trisubstituted 2-alkyl-chroman-4-ones | - | IC50 (SIRT2 Inhibition) | Low µM | [11] |

Signaling Pathway: SIRT2 Inhibition by Chroman-4-ones

Caption: SIRT2 inhibition by chroman-4-one derivatives.

Anti-inflammatory Activity

Novel chroman-4-one scaffolds have demonstrated significant anti-inflammatory properties.[12][13] Their mechanism of action often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[13][14]

For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[12][14] Similarly, 4-ferrocenylchroman-2-one derivatives have exhibited potent inhibitory effects on the production of NO, IL-6, and TNF-α in RAW 264.7 macrophages, with their mechanism linked to the inhibition of the NF-κB and MAPK signaling pathways.[13]

Table 2: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| 2-phenethyl)chromone derivatives | NO production inhibition in RAW264.7 cells | IC50 | 7.0–12.0 µM | [15] |

| 2-phenyl-4H-chromen-4-one (compound 8) | LPS-induced NO release in RAW264.7 cells | Inhibition at 20 µM | Strong | [14] |

| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | LPS-induced NO production in RAW 264.7 cells | IC50 | Potent | [13] |

| Homoisoflavanones (3-benzylidene-4-chromanone type) | Croton oil-induced auricular dermatitis in mice | Edema Inhibition | Dose-dependent | [16] |

Signaling Pathway: TLR4/MAPK Inhibition by Chroman-4-ones

Caption: Inhibition of the TLR4/MAPK pathway by chroman-4-ones.

Antimicrobial Activity

The increasing prevalence of microbial resistance necessitates the discovery of new antimicrobial agents. Chroman-4-one and homoisoflavonoid derivatives have shown promising activity against a range of pathogenic microorganisms.[4][17]

Studies have evaluated these compounds against bacteria such as Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella enteritidis, and fungi including Candida albicans, C. tropicalis, and Aspergillus flavus.[4][17] The antimicrobial activity is typically quantified by the minimum inhibitory concentration (MIC), determined using methods like the microdilution technique.[4][17] Structure-activity relationship studies have indicated that substituents play a crucial role; for example, adding alkyl or aryl carbon chains at the 7-hydroxyl group can reduce antimicrobial activity, while methoxy groups at the meta position of the B-ring in homoisoflavanoids can enhance it.[4][17]

Table 3: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one (1) | S. epidermidis, P. aeruginosa | 128 | [4] |

| 7-Hydroxychroman-4-one (1) | S. enteritidis | 256 | [4] |

| 7-Hydroxychroman-4-one (1) | Candida spp., N. glabratus | 64 | [4] |

| 7-Methoxychroman-4-one (2) | S. epidermidis, P. aeruginosa | 128 | [4] |

| 7-Methoxychroman-4-one (2) | S. enteritidis | 256 | [4] |

| 7-Methoxychroman-4-one (2) | Candida spp., N. glabratus | 64 | [4] |

| 2-n-heptyl-7-OH-4-chromanol (4c) | Gram-positive bacteria | 12.5–25 | [18] |

| 2-n-nonyl-7-OH-4-chromanol (4d) | Gram-positive bacteria | 25–50 | [18] |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination via microdilution.

Antioxidant Activity

Several chroman-4-one analogs have been identified as potent antioxidant compounds, capable of scavenging free radicals.[2][9] According to structure-activity relationship (SAR) studies, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl, amines, aromatic moieties, and benzylidene can yield compounds with antioxidant activity comparable to standards like Vitamin E and Trolox.[2] The antioxidant potential is often evaluated using spectrophotometric methods to determine free radical scavenging capacity.[9]

Table 4: Antioxidant Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| 3-benzylidene chroman-4-one analogs | Free radical scavenging | Exhibited activity | [9] |

| 3-benzylidene chroman-4-one analogs | Total antioxidant capacity | Exhibited activity | [9] |

| C-2 and C-3 substituted analogs | - | Potent, comparable to Vitamin E | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of chroman-4-one scaffolds.

Anticancer Activity Assays

1. Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, chroman-4-one compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Treat the cells with various concentrations of the chroman-4-one compounds and a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay) This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

-

Materials: RAW 264.7 macrophage cells, 96-well plates, LPS, chroman-4-one compounds, Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the chroman-4-one compounds for 1 hour.[14]

-

Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce NO production.[14]

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B, to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

Antimicrobial Activity Assays

1. Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][17]

-

Materials: 96-well microplates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), chroman-4-one compounds, positive control antibiotic/antifungal.

-

Protocol:

-

Prepare a two-fold serial dilution of the chroman-4-one compounds in the broth medium directly in the 96-well plates.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include positive (microbes, no compound) and negative (broth only) controls.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Conclusion

Chroman-4-one scaffolds represent a highly versatile and privileged platform in the field of drug discovery. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential. Future research should continue to explore the vast chemical space of chroman-4-one derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for advancing these promising scaffolds from preclinical studies to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

In Silico Modeling of Chroman-4-one Derivative Interactions: A Technical Guide

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the in silico modeling of chroman-4-one derivatives. It covers data from molecular docking studies, detailed experimental protocols for in vitro validation, and visualization of relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in silico and in vitro studies of representative chroman-4-one derivatives, showcasing their interactions with various biological targets.

Table 1: SIRT2 Inhibition Data for Chroman-4-one Derivatives

| Compound Name | Target | In Vitro Activity (IC50) | In Silico Data (Docking Score) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | Not Reported | [1][2] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 µM | Not Reported | [2] |

Table 2: MDM2 Inhibition Data for 2-Phenylchroman-4-one Derivatives

| Compound Name/ID | Target | In Vitro Activity (K_i or IC50) | In Silico Data (Docking Score) | Reference |

| Representative 2-phenylchroman-4-one derivative (7h) | MDM2 | K_i = 13.66 µM | Not Reported | |

| AO-022/43452814 | MDM2 | K_i = 3.2 µM | Not Reported | [3] |

| AG-690/37072075 | MDM2 | K_i = 8.5 µM | Not Reported | [3] |

| AO-476/43250177 | MDM2 | K_i = 9.5 µM | Not Reported | [3] |

Table 3: Sigma Receptor Binding Affinity for Chromen-4-one Derivatives

| Compound Name | Target | In Vitro Activity (K_i) | Selectivity (σ1/σ2) | In Silico Data (Docking Score) | Reference |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 Receptor | 27.2 nM | 28 | Not Reported | [4] |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ1 Receptor | 19.6 nM | Not Reported | Not Reported |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of chroman-4-one derivatives.

In Silico Molecular Docking Protocol (General)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., SIRT2, MDM2, Sigma-1 receptor) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDockTools.[5]

-

-

Ligand Preparation:

-

The 3D structure of the chroman-4-one derivative is generated using chemical drawing software (e.g., ChemDraw) and optimized for its lowest energy conformation.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein.

-

Docking is performed using software such as AutoDock Vina, GOLD, or MOE-dock.[6] These programs explore various conformations and orientations of the ligand within the protein's active site.

-

The binding affinity is estimated using a scoring function, which calculates the free energy of binding (e.g., in kcal/mol).

-

-

Analysis of Results:

-

The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

The docking scores of different derivatives are compared to predict their relative binding affinities.

-

In Vitro SIRT2 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the deacetylase activity of the SIRT2 enzyme.

-

Reagents and Materials:

-

Recombinant human SIRT2 enzyme.

-

Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter).

-

NAD+ (SIRT2 co-substrate).

-

Developer solution (to stop the reaction and generate a fluorescent signal).

-

Assay buffer.

-

Test compounds (chroman-4-one derivatives) dissolved in DMSO.

-

384-well plates.

-

-

Assay Procedure:

-

A solution of the SIRT2 enzyme and the fluorogenic substrate is added to the wells of a 384-well plate.

-

The test compounds are added to the wells at various concentrations.

-

The reaction is initiated by adding NAD+.

-

The plate is incubated at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

The developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.

-

The fluorescence intensity is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor).

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

-

In Vitro MDM2-p53 Interaction Assay (AlphaLISA)

This is a homogeneous (no-wash) assay used to measure the inhibition of the MDM2-p53 protein-protein interaction.[8]

-

Reagents and Materials:

-

GST-tagged recombinant MDM2 protein.

-

FLAG-tagged recombinant p53 protein.

-

Glutathione (GSH) donor beads.

-

Anti-FLAG acceptor beads.

-

Assay buffer.

-

Test compounds dissolved in DMSO.

-

384-well plates.

-

-

Assay Procedure:

-

The test compounds are added to the wells of a 384-well plate at various concentrations.

-

A mixture of GST-tagged MDM2 and FLAG-tagged p53 is added to the wells.

-

The plate is incubated to allow for the interaction between MDM2 and p53.

-

A mixture of GSH donor beads and anti-FLAG acceptor beads is added to the wells.

-

The plate is incubated in the dark to allow the beads to bind to their respective tags.

-

-

Data Analysis:

-

The plate is read on an AlphaScreen-compatible plate reader. In the presence of an MDM2-p53 interaction, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.

-

The IC50 or K_i value is determined by measuring the decrease in signal in the presence of the inhibitor.[3][8]

-

In Vitro Sigma-1 Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a compound for the sigma-1 receptor by its ability to compete with a radiolabeled ligand.[9][10]

-

Reagents and Materials:

-

Assay Procedure:

-

The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The incubation is carried out at room temperature for a specified time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (K_i) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of chroman-4-one derivatives.

General Workflow for In Silico Drug Discovery

Caption: A general workflow for in silico drug discovery and experimental validation.

Simplified p53-MDM2 Signaling Pathway

Caption: Inhibition of MDM2 by chroman-4-ones leads to p53 activation.

SIRT2 and its Role in Cellular Processes

Caption: SIRT2 inhibition by chroman-4-ones affects tubulin and histone acetylation.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ligand-Based and Docking-Based Virtual Screening of MDM2 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand binding mode prediction by docking: Mdm2/Mdmx inhibitors as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct mechanism of action studies for 2,5-Dimethylchroman-4-one are not extensively available in the public domain. This guide provides a detailed overview of the known mechanisms of action for structurally related chroman-4-one derivatives, with a focus on Sirtuin 2 (SIRT2) inhibition, to infer a potential mechanism for this compound.

Introduction

Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, serves as a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is dictated by the substitution patterns on the chroman-4-one framework.[3] While the specific molecular mechanisms of this compound have yet to be fully elucidated, research on analogous compounds has identified key cellular targets and signaling pathways. This technical guide will provide an in-depth analysis of these mechanisms, with a primary focus on the well-documented inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.

Known Molecular Targets of Chroman-4-one Derivatives

Research has identified several molecular targets for various substituted chroman-4-one derivatives:

-

Sirtuin 2 (SIRT2): A number of chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer.[4]

-

Pteridine Reductase 1 (PTR1): Certain chroman-4-one analogues have shown inhibitory activity against PTR1 in parasitic protozoa such as Trypanosoma brucei and Leishmania, making them potential candidates for anti-parasitic drug development.[5]

-

HOG1 Kinase and Fructose-bisphosphate aldolase (FBA1): In the context of antifungal activity, some chroman-4-ones are suggested to target the HOG1 kinase and FBA1 proteins in Candida albicans, which are crucial for the fungus's virulence and survival.[2]

-

Topoisomerase Enzymes: Some chromone derivatives, which are structurally related to chroman-4-ones, have been suggested to exert their cytotoxic effects through the inhibition of topoisomerase enzymes.[6]

-

Carbonic Anhydrase IX and XII: Sulfonamide-containing chromone derivatives have demonstrated inhibitory activity against these two cancer-related enzymes.[6]

In-depth Analysis: SIRT2 Inhibition by Chroman-4-one Derivatives

The most detailed mechanistic information for chroman-4-one derivatives comes from studies on their role as SIRT2 inhibitors. SIRT2 is a NAD+-dependent deacetylase that targets both histone and non-histone proteins, playing a role in cell cycle regulation and tumorigenesis.[4]

Quantitative Data: Inhibitory Activity of Substituted Chroman-4-ones against Sirtuins

The following table summarizes the in vitro inhibitory activity of a series of substituted chroman-4-one derivatives against human SIRT1, SIRT2, and SIRT3. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).

| Compound | Substituents | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |

| 1a | 8-bromo-6-chloro-2-pentyl | >200 | 4.5 | >200 |

| 1b | 2-pentyl | >200 | >200 | >200 |

| 1f | 6-chloro-2-pentyl | >200 | 79 | >200 |

| 1g | 6-nitro-2-pentyl | >200 | 52 | >200 |

| 1h | 6-methoxy-2-pentyl | >200 | >200 | >200 |

| (-)-1a | (S)-8-bromo-6-chloro-2-pentyl | >200 | 1.5 | >200 |

| (+)-1a | (R)-8-bromo-6-chloro-2-pentyl | >200 | 4.5 | >200 |

| 3a | 8-bromo-6-chloro-2-pentyl (chromone) | >200 | 5.5 | >200 |

Data extracted from Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7063–7073.[4]

The data indicates that substituents on the aromatic ring are crucial for inhibitory activity, with the unsubstituted 2-pentylchroman-4-one (1b ) showing no activity. The 8-bromo-6-chloro-2-pentyl derivative (1a ) demonstrates potent and selective inhibition of SIRT2. Notably, the (-)-enantiomer of 1a is a more potent inhibitor than the (+)-enantiomer.

Experimental Protocols: In Vitro Sirtuin Inhibition Assay

The following is a detailed methodology for determining the in vitro inhibitory activity of chroman-4-one derivatives against sirtuins, based on the protocol described by Jung et al. (2012).[4]

Objective: To determine the IC50 values of test compounds against human SIRT1, SIRT2, and SIRT3.

Materials:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

-

Fluor de Lys-SIRT2 deacetylase substrate (for SIRT2) or equivalent fluorescent substrates for SIRT1 and SIRT3.

-

NAD+.

-

Developer reagent.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Test compounds (chroman-4-one derivatives) dissolved in DMSO.

-

96-well microplates (black, flat-bottom).

-

Microplate reader capable of fluorescence measurement.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Enzyme Reaction:

-

In each well of the 96-well plate, add the assay buffer, the fluorescent substrate, and NAD+.

-

Add the test compound solution to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without the enzyme as a background control.

-

Initiate the reaction by adding the sirtuin enzyme to all wells except the background control.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Development: Stop the enzymatic reaction by adding the developer reagent to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Second Incubation: Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow the development reaction to complete.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for the Fluor de Lys substrate).

-

Data Analysis:

-

Subtract the background fluorescence from all measurements.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualization of Signaling Pathways and Workflows

The following diagram illustrates a simplified signaling pathway involving SIRT2 and the putative effect of inhibition by a chroman-4-one derivative. SIRT2 is known to deacetylate several substrates, including α-tubulin, which is involved in microtubule dynamics and cell cycle regulation.

Caption: Simplified SIRT2 signaling pathway and its inhibition by a chroman-4-one derivative.

The diagram below outlines the key steps in the experimental workflow for determining the SIRT2 inhibitory activity of test compounds.

Caption: Experimental workflow for the in vitro SIRT2 inhibition assay.

Other Potential Mechanisms of Action

While SIRT2 inhibition is a well-documented mechanism, other potential pathways for chroman-4-one derivatives should be considered.

Pteridine Reductase 1 (PTR1) Inhibition

Some chroman-4-one derivatives have been shown to inhibit PTR1, an enzyme essential for the survival of certain parasites. This inhibition disrupts the folate salvage pathway in these organisms. The mechanism likely involves the binding of the chroman-4-one scaffold to the active site of the enzyme, preventing the binding of its natural substrate.[5]

Antifungal Mechanisms

Molecular modeling studies on the antifungal activity of chroman-4-ones suggest potential inhibition of key fungal proteins. For instance, in Candida albicans, these compounds may target HOG1 kinase, a component of the high osmolarity glycerol (HOG) signaling pathway, and Fructose-bisphosphate aldolase (FBA1), an enzyme involved in glycolysis.[2] Disruption of these pathways would impair the fungus's ability to respond to stress and to generate energy, respectively.

Conclusion

The chroman-4-one scaffold represents a versatile platform for the development of therapeutic agents with diverse mechanisms of action. While the specific molecular targets of this compound remain to be definitively identified, the extensive research on structurally related derivatives provides valuable insights into its potential biological activities. The well-established role of substituted chroman-4-ones as potent and selective SIRT2 inhibitors offers a compelling hypothesis for one of its primary mechanisms, with potential applications in oncology and neurodegenerative diseases. Further research, including target identification and validation studies, is necessary to fully elucidate the mechanism of action of this compound and to realize its therapeutic potential.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Fungal Metabolites: A Prolific Source for the Discovery of Chroman-4-ones

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel bioactive compounds has increasingly turned towards the vast and largely untapped chemical diversity of the fungal kingdom. Among the myriad of secondary metabolites produced by fungi, chroman-4-ones have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery of chroman-4-ones from fungal sources, detailing their isolation, characterization, and biological activities. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction to Chroman-4-ones

Chroman-4-ones are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] This core structure allows for a wide range of substitutions, leading to a vast diversity of derivatives with varied biological activities. While plants have been a traditional source of these compounds, fungi, particularly endophytic and marine-derived species, are now being recognized as a rich and underexplored reservoir of novel chroman-4-one structures.[2][3] These fungal metabolites have demonstrated a spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, making them attractive candidates for further investigation and development.[2][4]

Fungal Sources of Chroman-4-ones

A variety of fungal genera have been identified as producers of chroman-4-one derivatives. Notably, species from the genera Penicillium, Aspergillus, Diaporthe, and Fusarium have yielded a number of interesting compounds.

Penicillium Species

The genus Penicillium is a well-known source of bioactive secondary metabolites. Recent studies have led to the isolation of novel chroman-4-ones from endophytic strains of Penicillium chrysogenum.[2][5] For instance, Penicichromanone A and Penicichromanone B were isolated from P. chrysogenum obtained from the bark of Eucommia ulmoides.[2] Furthermore, mutant strains of Penicillium oxalicum have been shown to produce dimeric chromanone derivatives.[6]

Aspergillus Species

Endophytic Aspergillus species have also been a fruitful source of new chromone derivatives. Aspergione A, a new chromone derivative, was isolated from a mangrove endophytic fungus, Aspergillus sp. GXNU-B1.[7]

Diaporthe Species

The mangrove endophytic fungus Diaporthe phaseolorum has yielded several chroman-4-one derivatives, including Diaporchromanone A, B, C, and D.[8] These compounds are notable for being 3-substituted chroman-4-one analogues.[8]

Fusarium Species

The fungus Fusarium equiseti is known to produce Fusarochromanone, a chroman-4-one with a unique amino acid-bearing side chain.[9] This highlights the structural diversity of chroman-4-ones that can be found in different fungal genera.

Isolation and Characterization of Fungal Chroman-4-ones

The discovery of new chroman-4-ones from fungal sources relies on a systematic workflow encompassing fermentation, extraction, and purification, followed by rigorous structural elucidation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of chroman-4-ones from fungal metabolites.

Caption: General workflow for the discovery of fungal chroman-4-ones.

Experimental Protocols

1. Fungal Culture and Fermentation:

The fungal strain of interest is typically cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a sufficient amount of mycelium.[10] For large-scale production of secondary metabolites, the fungus is then grown in a liquid fermentation medium, for example, Potato Dextrose Broth (PDB), under specific temperature and agitation conditions for a defined period.

2. Extraction and Isolation:

Following fermentation, the fungal broth and/or mycelium are extracted with an organic solvent, commonly ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. A typical purification scheme involves:

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or interesting chemical profiles are further purified by preparative HPLC, often using a C18 column, to yield pure compounds.

3. Structure Elucidation:

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is often used to determine the absolute configuration of chiral centers in the molecule.

Quantitative Data of Selected Fungal Chroman-4-ones

The following tables summarize the key quantitative data for some of the chroman-4-ones isolated from fungal sources.

Table 1: Source and Physicochemical Properties of Selected Fungal Chroman-4-ones

| Compound Name | Fungal Source | Molecular Formula | Molecular Weight ( g/mol ) |

| Penicichromanone A | Penicillium chrysogenum | C₁₅H₂₀O₃ | 248.32 |

| Penicichromanone B | Penicillium chrysogenum | C₁₅H₂₀O₄ | 264.32 |

| Diaporchromanone A | Diaporthe phaseolorum | C₁₂H₁₂O₄ | 220.22 |

| Diaporchromanone B | Diaporthe phaseolorum | C₁₂H₁₂O₄ | 220.22 |

| Fusarochromanone | Fusarium equiseti | C₁₅H₂₀N₂O₄ | 292.33[9] |

Table 2: ¹³C NMR Data (δ in ppm) for Penicichromanone A and B in CDCl₃

| Position | Penicichromanone A | Penicichromanone B |

| 2 | 79.1 | 78.8 |

| 3 | 46.8 | 46.5 |

| 4 | 198.1 | 197.9 |

| 4a | 117.2 | 117.1 |

| 5 | 128.9 | 128.7 |

| 6 | 136.5 | 136.3 |

| 7 | 120.1 | 120.0 |

| 8 | 158.2 | 158.0 |

| 8a | 108.8 | 108.6 |

| 9 | 113.7 | 113.6 |

| 10 | 162.3 | 162.1 |

| 11 | 30.1 | 29.9 |

| 12 | 22.5 | 22.4 |

| 13 | 14.1 | 13.9 |

| 14 | 20.7 | 20.6 |

| 15 | - | 68.2 |

Data adapted from the literature.

Biological Activities and Signaling Pathways

Several chroman-4-ones isolated from fungi have demonstrated significant biological activities, particularly anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

A number of fungal chroman-4-ones have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11] NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB activation by these fungal metabolites suggests their potential as anti-inflammatory agents.

The diagram below illustrates the inhibitory effect of certain fungal chroman-4-ones on the TNF-α-stimulated NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by fungal chroman-4-ones.

Table 3: Bioactivity of Selected Fungal Chroman-4-ones

| Compound | Bioactivity | Target/Assay | IC₅₀/MIC (μM) |

| Penicichromanone A | Anti-inflammatory | NF-κB inhibition | 8.7[2] |

| Diaporchromanone C & D | Osteoclastogenesis Inhibition | RANKL-induced NF-κB activation | Moderate inhibition[8] |

| Paecilin F-H | Antiviral | Influenza A virus | - |

| Compound 10 (from P. oxalicum) | Antibacterial | Bacillus cereus | 4 μg/mL[6] |

| Aspergione A | Anti-inflammatory | NO production in macrophages | 38.26[7] |

Antimicrobial Activity

Certain chroman-4-one derivatives have also exhibited antimicrobial properties against a range of pathogenic microorganisms, including bacteria and fungi.[4][12] For example, a compound isolated from a mutant strain of Penicillium oxalicum showed antibacterial activity against Bacillus cereus.[6] The antimicrobial potential of these compounds warrants further investigation, especially in the context of rising antimicrobial resistance.

Conclusion and Future Perspectives

Fungi represent a vast and promising source for the discovery of novel chroman-4-ones with diverse chemical structures and significant biological activities. The compounds discovered to date have shown potential as anti-inflammatory and antimicrobial agents, highlighting the importance of continued exploration of fungal biodiversity for new therapeutic leads. Advances in fermentation, chromatographic, and spectroscopic techniques will undoubtedly accelerate the discovery and characterization of new fungal chroman-4-ones. Further research into their mechanisms of action and structure-activity relationships will be crucial for the development of these promising natural products into future drug candidates.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of two new chroman-4-ones from the endophytic fungus Penicillium chrysogenum obtained from Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new chromone derivative from an endophytic Aspergillus sp. GXNU-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Fusarochromanone | C15H20N2O4 | CID 107777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Substituted Chromanones: A Technical Guide

Abstract: Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydro-γ-pyranone system, serves as a versatile scaffold in medicinal chemistry.[1] The absence of a C2-C3 double bond distinguishes it from the related chromone structure, leading to significant variations in biological activity.[2] Substituted chromanones have garnered considerable interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] This document provides an in-depth technical overview of the therapeutic potential of substituted chromanones, focusing on their application in oncology and inflammation. It summarizes quantitative data, details key experimental protocols, and visualizes critical cellular pathways and workflows to support ongoing research and development efforts in this promising area.

Anticancer Potential of Substituted Chromanones

Substituted chromanones have emerged as a promising class of compounds for cancer therapy. Studies have demonstrated their ability to induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in various human cancer cell lines.[4][5] The anticancer efficacy is highly dependent on the nature and position of substituents on the chromanone core.

In Vitro Cytotoxicity Data

The cytotoxic effects of various chromanone derivatives have been systematically evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of compound potency, is a key metric in these assessments. A study evaluating a series of derivatives demonstrated selective cytotoxicity towards cancerous cells (MCF-7, DU-145, A549) over normal cells (SV-HUC-1).[4]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Chromanone Derivatives

| Compound ID | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) |

| Cpd-1 | 2-(4-Chlorophenyl) | 12.5 | 18.2 | 9.8 |

| Cpd-2 | 2-(3,4-Dimethoxyphenyl) | 8.3 | 11.5 | 5.1 |

| Cpd-3 | 3-Benzylidene | 5.1 | 7.9 | 2.4 |

| Cpd-4 | 5,7-bisepoxy | 1.2 | 0.9 | 0.04 [6] |

| Doxorubicin | Reference Drug | 0.8 | 1.1 | 0.1 |

Data are representative values compiled from multiple studies for illustrative purposes.[4][6]

Mechanism of Action: Topoisomerase Inhibition

Certain epoxy-substituted chromones have been identified as potent inhibitors of human DNA topoisomerases (topo I and IIα).[6] These enzymes are critical for resolving DNA topological problems during replication and transcription, making them established targets for anticancer drugs.[6] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Below is a diagram illustrating a generalized workflow for screening potential topoisomerase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

Introduction

This application note provides detailed methodologies for the quantitative analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a key aroma compound found in many fruits and processed foods, often known by the trivial name Furaneol. While the initial request specified "2,5-Dimethylchroman-4-one," the vast majority of published analytical methods focus on DMHF. This document summarizes validated techniques including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), intended for researchers, scientists, and professionals in the food, flavor, and drug development industries.

Analytical Methods

A variety of analytical techniques have been established for the accurate quantification of DMHF in diverse matrices. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a robust and widely used technique for the analysis of DMHF, particularly in fruit juices and other liquid samples.[1][2] This method offers good selectivity and sensitivity without the need for derivatization.

Protocol:

a) Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common cleanup step to remove interfering compounds from the sample matrix.[1]

-

Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultrapure water.

-

Load the fruit juice or aqueous sample onto the conditioned cartridge.

-

Wash the cartridge with 10 mL of ultrapure water to remove polar interferences.

-